![molecular formula C12H18O B055195 Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- CAS No. 122760-84-3](/img/structure/B55195.png)
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been shown to have several biochemical and physiological effects. Studies have suggested that it may have anxiolytic, sedative, and analgesic effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is its versatility in various fields. It can be used as a building block for the synthesis of complex molecules, as a monomer for the preparation of polymers, and as a drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it challenging to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a building block for the synthesis of complex molecules with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a versatile compound with potential applications in various fields. Its complex synthesis method may make it challenging to produce in large quantities, but its potential as a drug candidate and building block for the synthesis of complex molecules makes it a promising area of study for future research.
Synthesemethoden
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using a variety of methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, it has been used as a monomer for the preparation of polymers with unique properties. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
122760-84-3 | |
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
InChI-Schlüssel |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
Kanonische SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
122760-84-3 | |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.